molecular formula C4H8O5S B6312993 (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester CAS No. 1858273-08-1

(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester

Cat. No. B6312993
CAS RN: 1858273-08-1
M. Wt: 168.17 g/mol
InChI Key: HDOOOCSSVNGLQG-BYPYZUCNSA-N
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Description

(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester (MSMA) is a small molecule that is synthesized through a two-step process. It is a chiral molecule, meaning it has two forms: (2S)-MSMA and (2R)-MSMA. MSMA is used as a reagent in various scientific research applications, including drug design, biochemistry, and enzymology. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In

Scientific Research Applications

(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester is used in various scientific research applications, including drug design, biochemistry, and enzymology. It is used in drug design to study the effects of chirality on drug potency. It is also used in biochemistry to study the effects of chirality on protein-ligand interactions. In enzymology, (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester is used to study the effects of chirality on enzyme-substrate interactions.

Mechanism of Action

(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester is a chiral molecule, meaning it has two forms: (2S)-(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester and (2R)-(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester. The two forms have different biochemical and physiological effects due to their different shapes. The (2S)-(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester form has a higher affinity for certain proteins, enzymes, and receptors, while the (2R)-(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester form has a lower affinity for these molecules. This difference in affinity is the basis for the different biochemical and physiological effects of the two forms.
Biochemical and Physiological Effects
The (2S)-(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester form of (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory mediators. In addition, it has been shown to modulate the activity of serotonin and dopamine receptors, as well as to modulate the activity of calcium channels.

Advantages and Limitations for Lab Experiments

(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester has several advantages for lab experiments. It is a small molecule, meaning it is easy to synthesize and manipulate. It is also chiral, meaning it has two forms with different biochemical and physiological effects. This makes it useful for studying the effects of chirality on biochemical and physiological processes. However, (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester also has some limitations for lab experiments. It is not water soluble, meaning it can be difficult to use in aqueous solutions. In addition, it is not very stable, meaning it can degrade over time.

Future Directions

There are several potential future directions for research on (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester. One area of interest is the development of new synthesis methods for (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester. Another area of interest is the study of the effects of (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester on other biochemical and physiological processes, such as inflammation and apoptosis. In addition, further research is needed to understand the effects of (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester on drug metabolism and drug-drug interactions. Finally, further research is needed to understand the effects of (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester on the development and progression of diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester is synthesized through a two-step process. The first step is the formation of an acyl chloride from the reaction of (2S)-2-hydroxy-2-(methylsulfonyl)acetic acid and thionyl chloride. The second step is the formation of the methyl ester from the reaction of the acyl chloride and methyl magnesium bromide. This two-step process has been used in the synthesis of a variety of other compounds, such as (2S)-2-hydroxy-2-(methylsulfonyl)propionic acid and (2S)-2-hydroxy-2-(methylsulfonyl)butanoic acid.

properties

IUPAC Name

methyl (2S)-2-hydroxy-2-methylsulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5S/c1-9-3(5)4(6)10(2,7)8/h4,6H,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOOOCSSVNGLQG-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester

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